Cas no 2229641-34-1 (3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal)

3-(5-Bromo-3-fluoro-2-methoxyphenyl)prop-2-enal is a versatile aromatic aldehyde featuring a bromo, fluoro, and methoxy substitution pattern on the phenyl ring, conjugated to an α,β-unsaturated aldehyde moiety. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic additions, or cyclization processes. The electron-withdrawing bromo and fluoro substituents enhance electrophilic character, while the methoxy group offers steric and electronic modulation. Its conjugated system allows for further functionalization, making it valuable in pharmaceutical and agrochemical research. The compound’s well-defined reactivity profile ensures predictable outcomes in synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity.
3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal structure
2229641-34-1 structure
Product Name:3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal
CAS No:2229641-34-1
MF:C10H8BrFO2
MW:259.071725845337
CID:6270200
PubChem ID:165695402
Update Time:2025-05-19

3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal
    • EN300-1909962
    • 2229641-34-1
    • Inchi: 1S/C10H8BrFO2/c1-14-10-7(3-2-4-13)5-8(11)6-9(10)12/h2-6H,1H3/b3-2+
    • InChI Key: BMYTVXWMDMLAEU-NSCUHMNNSA-N
    • SMILES: BrC1C=C(C(=C(/C=C/C=O)C=1)OC)F

Computed Properties

  • Exact Mass: 257.96917g/mol
  • Monoisotopic Mass: 257.96917g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal

3-(5-Bromo-3-Fluoro-2-Methoxyphenyl)Prop-2-Enal: A Comprehensive Overview

3-(5-Bromo-3-fluoro-2-methoxyphenyl)prop-2-enal, also known by its CAS number 2229641-34-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which includes a substituted phenyl ring connected to an alpha, beta-unsaturated aldehyde group. The presence of bromine, fluorine, and methoxy groups on the aromatic ring imparts distinctive electronic and steric properties, making it a valuable compound for various applications.

The synthesis of 3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal typically involves multi-step organic reactions, often utilizing coupling reactions or oxidation processes to introduce the necessary functional groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the scalable production of this compound for research and industrial purposes.

One of the most notable applications of this compound is in the field of drug discovery. The aldehyde group in prop-2-enal derivatives is known to participate in various bioconjugation reactions, making them valuable in the development of targeted drug delivery systems. Additionally, the bromine and fluorine substituents on the aromatic ring can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug design.

Recent studies have explored the potential of 3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal as a precursor for synthesizing bioactive molecules with anti-inflammatory and anticancer properties. For instance, researchers have reported that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, suggesting its potential as a lead compound for developing novel therapeutic agents.

In terms of environmental impact, the stability and biodegradability of CAS 2229641-34-1 have been studied to assess its potential risks to ecosystems. Experimental data indicate that under specific conditions, the compound undergoes hydrolysis or microbial degradation, reducing its persistence in the environment. However, further research is required to fully understand its long-term ecological effects.

The structural versatility of 3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal also makes it a valuable tool in materials science. Its ability to form stable conjugated systems has led to its use in designing advanced materials with tailored electronic properties, such as organic semiconductors or light-emitting diodes (LEDs). These applications highlight the compound's potential beyond traditional pharmaceutical uses.

In conclusion, CAS 2229641-34-1, or 3-(5-bromo-3-fluoro-2-methoxyphenyl)prop-2-enal, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable asset in drug discovery, materials science, and environmental studies. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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